Cas no 926-66-9 (2-Ethoxypropene)

2-Ethoxypropene is a versatile organic compound characterized by its unsaturated ether structure, featuring an ethoxy group adjacent to a propene moiety. This compound is primarily valued for its role as a reactive intermediate in organic synthesis, particularly in the formation of protected carbonyl derivatives and as a precursor in the production of fine chemicals. Its high reactivity, attributed to the electron-rich double bond and ether functionality, makes it useful in cycloaddition reactions and nucleophilic additions. Additionally, 2-ethoxypropene exhibits favorable volatility and solubility properties, facilitating its use in controlled reaction conditions. Proper handling under inert atmospheres is recommended due to its sensitivity to moisture and potential polymerization.
2-Ethoxypropene structure
2-Ethoxypropene structure
Product Name:2-Ethoxypropene
CAS No:926-66-9
MF:C5H10O
MW:86.1323018074036
MDL:MFCD00048576
CID:40251
PubChem ID:136710
Update Time:2025-10-30

2-Ethoxypropene Chemical and Physical Properties

Names and Identifiers

    • 2-Ethoxypropene
    • 2-Ethoxy-1-propene
    • 2-ethoxyprop-1-ene
    • Ether,ethyl isopropenyl (6CI,7CI,8CI)
    • Ethyl1-methylvinyl ether
    • Ethyl isopropenyl ether
    • 2-Ethoxy-1-propene (ACI)
    • Ether, ethyl isopropenyl (6CI, 7CI, 8CI)
    • Ethyl 1-methylvinyl ether
    • Isopropenyl ethyl ether
    • 1-Propene, 2-ethoxy-
    • DTXSID50239065
    • AKOS006271506
    • DB-021030
    • A844307
    • J-509310
    • 2-Ethoxyprop-1-ene, stabilized over potassium carbonate
    • 926-66-9
    • AS-57395
    • 2-Ethoxy-1-propene; 2-Ethoxypropene; Ethyl 1-Methylvinyl Ether; Ethyl Isopropenyl Ether
    • MFCD00048576
    • CH2=C(CH3)OC2H5
    • 2-ethoxy-propene
    • MDL: MFCD00048576
    • Inchi: 1S/C5H10O/c1-4-6-5(2)3/h2,4H2,1,3H3
    • InChI Key: FSGHEPDRMHVUCQ-UHFFFAOYSA-N
    • SMILES: O(CC)C(C)=C

Computed Properties

  • Exact Mass: 86.07320
  • Monoisotopic Mass: 86.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 47.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2A^2
  • XLogP3: 1.6

Experimental Properties

  • Color/Form: Colorless liquid
  • Density: 0.766
  • Boiling Point: 64.1 ºCat 760 mmHg
  • Refractive Index: 1.388
  • PSA: 9.23000
  • LogP: 1.55650

2-Ethoxypropene Customs Data

  • HS CODE:2909199090
  • Customs Data:

    China Customs Code:

    2909199090

    Overview:

    2909199090. Other acyclic ethers and their halogenated derivatives(Including sulfonation,Nitrosative or nitrosative derivatives). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909199090. other acyclic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2-Ethoxypropene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
070378-5g
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926-66-9 95%
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$ 123.00 2023-09-07
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$ 230.00 2023-09-07
TRC
E892640-100g
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$ 448.00 2023-09-07
abcr
AB312447-5 g
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abcr
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2-Ethoxypropene Production Method

Production Method 1

Reaction Conditions
Reference
The thermal decarboxylation of β-alkoxycrotonic acids. A new synthesis of isopropenyl ethers
Le Noble, W. J.; Crean, P. J., Journal of Organic Chemistry, 1962, 27, 3875-8

Production Method 2

Reaction Conditions
1.1 Reagents: Quinoline ,  p-Toluenesulfonic acid
Reference
Polyene compounds. VIII. Reactions of some acetals with unsaturated esters
Mikhailov, B. M.; Povaroy, L. S., Zhurnal Obshchei Khimii, 1959, 29, 2079-83

Production Method 3

Reaction Conditions
Reference
Method for preparation of 2-ethoxypropene via pyrolysis
, China, , ,

Production Method 4

Reaction Conditions
Reference
Preparation of saccharide derivatives of quinazolines as protein tyrosine kinase inhibitors
, China, , ,

Production Method 5

Reaction Conditions
Reference
Method for preparation of unsaturated ketones
, Germany, , ,

Production Method 6

Reaction Conditions
Reference
17O NMR spectra of vinyl ethers
Taskinen, Esko; Hellman, Jaakko, Magnetic Resonance in Chemistry, 1994, 32(6), 353-7

Production Method 7

Reaction Conditions
Reference
A catalyst for the manufacture of methyl and ethyl isopropenyl ether
, German Democratic Republic, , ,

Production Method 8

Reaction Conditions
Reference
A catalyst for the manufacture of methyl and ethyl isopropenyl ethers
, German Democratic Republic, , ,

Production Method 9

Reaction Conditions
1.1 160 °C
Reference
Synthesis of 2-ethoxypropene
Cui, Wei; Huang, Wei, Shanghai Huagong, 2004, 29(11), 24-25

Production Method 10

Reaction Conditions
1.1 2.0 atm, 140 °C
Reference
Synthesis of 2-alkoxypropenes
, China, , ,

Production Method 11

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 3-ethyl-1-methyl-, phosphate (1:1) Solvents: 1H-Imidazolium, 3-ethyl-1-methyl-, phosphate (1:1) ;  rt → 120 °C; 1 atm, 120 °C
Reference
Preparation method for 2-alkoxypropene
, China, , ,

Production Method 12

Reaction Conditions
1.1 0.25 MPa, 300 °C
Reference
Preparation method of 2-alkoxypropene in presence of modified Y-type molecular sieve catalyst and alkaline carrier
, China, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Benzoic acid ,  Phthalic anhydride ,  1,2-Dimethoxyethane ,  Pyridine ;  125 - 135 °C
1.2 15 min, 125 - 135 °C
Reference
Preparation of 2-alkoxypropene from 2,2-dialkoxypropane
, China, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid
Reference
Preparation of 2-ethoxypropene by liquid phase pyrolysis of 2,2-Diethoxypropane
Dai, Liyan; Chen, Yingqi, Zhongguo Yiyao Gongye Zazhi, 2001, 32(5), 229-230

Production Method 15

Reaction Conditions
1.1 rt → 170 °C; 1.12 h, 170 °C
Reference
Process for preparing ethoxy propene
, China, , ,

Production Method 16

Reaction Conditions
1.1 Catalysts: Sodium hydroxide ;  1.2 h, 135 - 150 °C
Reference
Green preparation of 2-ethoxypropene
, China, , ,

Production Method 17

Reaction Conditions
1.1 10 h, 15 °C
1.2 Catalysts: Ammonium chloride ;  reflux
Reference
Green synthesis technology of 2-ethoxypropene
Li, Xiaobao; Qian, Bingrong; Ye, Judi, Jingxi Huagong Zhongjianti, 2007, 37(6), 28-30

Production Method 18

Reaction Conditions
Reference
Bis(cyclopentadienyl)dimethyltitanium
Petasis, Nicos A.; Morshed, M. Monzur; Ahmad, M. Syarhabil; Hossain, M. Mahmun; Trippier, Paul C., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-13

Production Method 19

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: 1-Butyl-3-methylimidazolium chloride ;  4 h, 130 °C
Reference
Ionic liquids as catalytic green solvents for cracking reactions
Wang, Yong; Li, Haoran; Wang, Congmin; Jiang, Hui, Chemical Communications (Cambridge, 2004, (17), 1938-1939

Production Method 20

Reaction Conditions
Reference
A convenient and stereoselective synthesis of (3Z,5Z)-5-fluorotetradecadien-1-yl acetate, a fluorinated analog of the sex pheromone of the carpenterworm Prionoxistus robiniae (Peck)
Alcazar, A.; Camps, F.; Coll, J.; Fabrias, G.; Guerrero, A., Synthetic Communications, 1985, 15(9), 819-27

2-Ethoxypropene Raw materials

2-Ethoxypropene Preparation Products

2-Ethoxypropene Suppliers

Amadis Chemical Company Limited
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(CAS:926-66-9)2-Ethoxypropene
Order Number:A1207450
Stock Status:in Stock
Quantity:25g/50g/100g/250g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):747.0/456.0/783.0/1565.0/268.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
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(CAS:926-66-9)2-Ethoxypropene
Order Number:sfd5151
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:926-66-9)2-Ethoxypropene
A1207450
Purity:99%/99%/99%/99%/99%
Quantity:25g/50g/100g/250g/5g
Price ($):747.0/456.0/783.0/1565.0/268.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:926-66-9)2-Ethoxypropene
sfd5151
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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